
4-(1,2,2-Triphenylvinyl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,2,2-Triphenylvinyl)benzaldehyde is an organic compound with the molecular formula C27H20O. It features a tetraphenylethylene (TPE) core with an aldehyde functional group attached to the 4-position of one of the phenyl rings . This compound is known for its aggregation-induced emission (AIE) properties, making it a valuable building block in various scientific applications .
作用机制
Target of Action
It is known to be an aggregation-induced emission (aie)-active building block , which suggests that its targets could be related to light-emitting applications.
Mode of Action
4-(1,2,2-Triphenylvinyl)benzaldehyde exhibits its action through a phenomenon known as aggregation-induced emission (AIE) . This process involves the compound becoming luminescent when its molecules aggregate, which is contrary to the behavior of most luminescent compounds that typically quench upon aggregation.
Pharmacokinetics
Its solubility in organic solvents such as thf, dcm, dmf, and dmso suggests that it may have good bioavailability in environments where these solvents are present.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its light-emitting properties. It has been used to construct luminogenic materials and has shown efficient cell internalization behavior when used in luminescent polymeric nanoprobes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, its AIE properties are typically observed when the compound is in an aggregated state, which can be influenced by the surrounding environment . Additionally, its solubility in various organic solvents suggests that the presence of these solvents in the environment could impact its action and bioavailability.
准备方法
4-(1,2,2-Triphenylvinyl)benzaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of bromotriphenylethylene with 4-formylphenylboronic acid . The reaction typically requires a palladium catalyst and is carried out under inert conditions to prevent oxidation. The product is then purified through recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
4-(1,2,2-Triphenylvinyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF), dichloromethane (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) . The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
4-(1,2,2-Triphenylvinyl)benzaldehyde has a wide range of scientific research applications:
相似化合物的比较
4-(1,2,2-Triphenylvinyl)benzaldehyde can be compared with other similar compounds, such as:
1,1,2,2-Tetraphenylethylene: Another AIE-active compound with a similar tetraphenylethylene core but without the aldehyde functional group.
4,4′-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid: A compound with a similar core structure but with carboxylic acid groups instead of an aldehyde.
4,4′-(1,2-Diphenylethene-1,2-diyl)diphenol: A compound with hydroxyl groups attached to the phenyl rings, offering different reactivity and applications.
The uniqueness of this compound lies in its aldehyde functional group, which provides additional reactivity and versatility in synthetic applications.
属性
IUPAC Name |
4-(1,2,2-triphenylethenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20O/c28-20-21-16-18-25(19-17-21)27(24-14-8-3-9-15-24)26(22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUXDUCNYZQXNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2719575.png)
![N-({1-[3-(2-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B2719576.png)
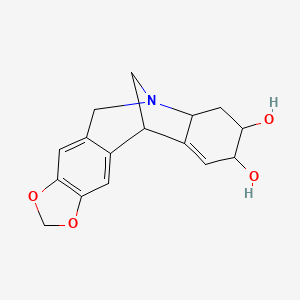
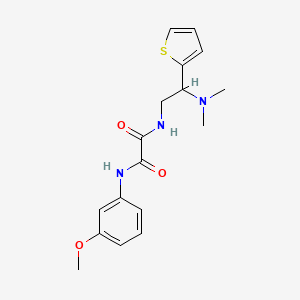
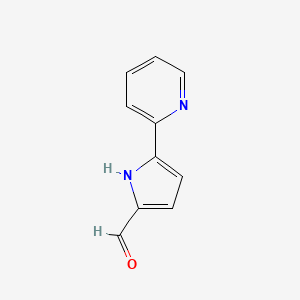
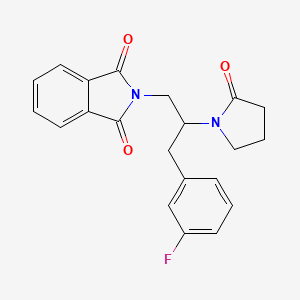
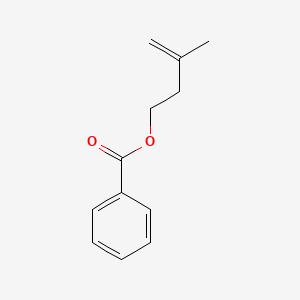

![2,4,7-Trimethyl-6-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2719589.png)

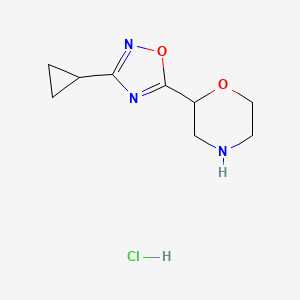
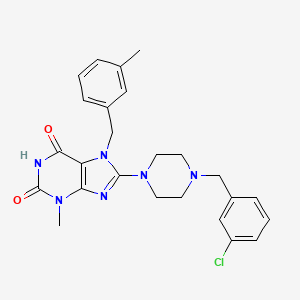

![N-[1-(1-benzofuran-2-yl)propan-2-yl]furan-3-carboxamide](/img/structure/B2719598.png)
